2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
The compound 2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]-2,3-dihydro-1H-isoindole-1,3-dione features a bis-isoindole-1,3-dione core, where two isoindole-1,3-dione moieties are linked via a carbonyl group. Each isoindole ring is substituted at the 2-position with a 4-methoxyphenyl group.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20N2O7/c1-39-21-9-5-19(6-10-21)32-28(35)23-13-3-17(15-25(23)30(32)37)27(34)18-4-14-24-26(16-18)31(38)33(29(24)36)20-7-11-22(40-2)12-8-20/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFFGNUQZDRMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with phthalic anhydride to form the intermediate isoindole derivatives. This is followed by further reactions to introduce the additional methoxyphenyl and carbonyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
The target compound’s dual 4-methoxyphenyl groups distinguish it from similar isoindole-1,3-dione derivatives. Key comparisons include:
Table 1: Substituent Comparison of Isoindole-1,3-dione Derivatives
- Methoxy vs. However, methoxy’s stronger electron-donating nature may enhance resonance stabilization in the isoindole core .
- Chlorophenyl vs. Methoxyphenyl : The chloro group in Compound 4 () is electron-withdrawing, which could reduce electron density in the isoindole ring, contrasting with the target compound’s electron-rich methoxyphenyl groups .
Crystallographic and Spectroscopic Characterization
- X-ray Diffraction : Tools like SHELXL and ORTEP-3 (referenced in and ) are critical for confirming the stereochemistry of such compounds. For instance, used single-crystal X-ray diffraction to resolve the structure of a triazole-isoindole hybrid .
- Spectroscopic Data : The target compound’s NMR and IR spectra would likely show characteristic peaks for methoxy (δ ~3.8 ppm in $^1$H-NMR; ~1250 cm$^{-1}$ in IR) and carbonyl groups (ν ~1700 cm$^{-1}$), consistent with analogs in and .
Biological Activity
The compound 2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule with potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features multiple functional groups that contribute to its biological activity. The presence of methoxy groups and isoindole structures suggests potential interactions with various biological targets.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to This compound . For instance, derivatives with similar structural motifs have shown significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Activity
A study demonstrated that compounds with isoindole structures exhibited IC50 values ranging from 10 to 20 µM against A549 lung adenocarcinoma cells. These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | A549 | 15 |
| B | HeLa | 12 |
| C | MCF7 | 18 |
The proposed mechanism of action for similar compounds involves the inhibition of key signaling pathways associated with cancer progression. For example, the modulation of the PI3K/Akt pathway has been noted in related studies, leading to reduced survival signaling in cancer cells.
Anti-inflammatory Activity
In addition to anticancer properties, compounds with similar structures have been reported to exhibit anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α has been documented in vitro.
Experimental Findings
In a study assessing anti-inflammatory activity:
- Compounds were tested on human peripheral blood mononuclear cells (PBMCs).
- Significant inhibition of cytokine production was observed at concentrations above 50 µg/mL.
| Compound | Cytokine Inhibition (%) |
|---|---|
| D | 85 |
| E | 70 |
| F | 60 |
Q & A
Q. What are the optimal synthetic routes for this compound, considering its structural complexity?
Methodological Answer: The synthesis of this compound requires multi-step protocols due to its bis-isoindole-1,3-dione scaffold and methoxyphenyl substituents. A rational approach involves:
- Stepwise coupling : Begin with the synthesis of 2-(4-methoxyphenyl)-1,3-dioxo-isoindole-5-carboxylic acid (precursor), followed by its activation (e.g., via HATU/DCC coupling) for subsequent conjugation with the second isoindole unit .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Purification : Employ gradient chromatography (silica or reverse-phase) to separate diastereomers or byproducts, validated by TLC and HPLC .
Key Considerations : Monitor reaction progress via LC-MS to detect intermediates and optimize yields.
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR (in deuterated DMSO or CDCl) to confirm methoxyphenyl substituents and carbonyl groups. Overlapping signals may require 2D-COSY or HSQC for resolution .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .
- FT-IR : Identify characteristic peaks for C=O (1700–1750 cm) and aromatic C-H stretching (3000–3100 cm) .
Validation : Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can computational chemistry predict its reactivity in novel reactions?
Methodological Answer:
- Reaction path search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways, such as nucleophilic acyl substitutions or cycloadditions .
- Transition state analysis : Identify energy barriers using Gaussian or ORCA software to predict regioselectivity in cross-coupling reactions .
- Solvent effects : Apply COSMO-RS models to simulate solvent interactions and optimize reaction conditions .
Case Study : Computational studies on analogous isoindole-diones revealed steric hindrance at the 5-carbonyl group as a key reactivity determinant .
Q. How to resolve contradictions in spectroscopic data across studies?
Methodological Answer:
- Meta-analysis : Systematically compare datasets (e.g., NMR chemical shifts) from multiple sources, accounting for solvent effects, concentration, and temperature variations .
- Experimental replication : Reproduce synthesis and characterization under controlled conditions (e.g., standardized deuterated solvents, calibrated instruments) .
- Machine learning : Train models on existing spectral libraries to identify outliers or systematic errors .
Example : Discrepancies in -NMR signals for methoxy groups may arise from dynamic rotational isomerism, resolved by variable-temperature NMR .
Q. What strategies optimize its solubility for in vitro bioactivity assays?
Methodological Answer:
- Co-solvent systems : Screen DMSO-water mixtures (e.g., 10% DMSO) to balance solubility and biocompatibility .
- Micellar encapsulation : Use non-ionic surfactants (e.g., Tween-80) to enhance aqueous dispersion without altering chemical integrity .
- Solid-state modification : Explore salt formation (e.g., sodium or hydrochloride salts) to improve dissolution rates .
Validation : Quantify solubility via UV-Vis spectroscopy and validate stability using accelerated degradation studies (40°C/75% RH) .
Experimental Design & Data Analysis
Q. How to design experiments for optimizing synthetic yield?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design (e.g., Box-Behnken) to test variables: temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs) .
- Response surface methodology : Model interactions between variables and identify optimal conditions via software (e.g., Minitab or JMP) .
- Robustness testing : Validate optimized conditions with three independent replicates to assess reproducibility .
Q. What methodologies assess its photostability under environmental conditions?
Methodological Answer:
- Accelerated UV exposure : Use a solar simulator (e.g., Xenon arc lamp) to irradiate samples (λ = 290–800 nm) and monitor degradation via HPLC .
- Quantum yield calculation : Determine photodegradation efficiency using actinometry (e.g., potassium ferrioxalate) .
- Environmental simulation : Test stability in buffered solutions (pH 4–9) to mimic natural water systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
